Cas no 213549-32-7 (Cholest-7-ene-3,4,6,11,22-pentol, 3,4,6-triacetate, (3beta,4beta,5alpha,6alpha,11alpha,22R)-)

Cholest-7-ene-3,4,6,11,22-pentol, 3,4,6-triacetate, (3beta,4beta,5alpha,6alpha,11alpha,22R)- structure
213549-32-7 structure
Produktname:Cholest-7-ene-3,4,6,11,22-pentol, 3,4,6-triacetate, (3beta,4beta,5alpha,6alpha,11alpha,22R)-
CAS-Nr.:213549-32-7
MF:C33H52O8
MW:576.761191368103
CID:6643341
PubChem ID:10348156

Cholest-7-ene-3,4,6,11,22-pentol, 3,4,6-triacetate, (3beta,4beta,5alpha,6alpha,11alpha,22R)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Cholest-7-ene-3,4,6,11,22-pentol, 3,4,6-triacetate, (3beta,4beta,5alpha,6alpha,11alpha,22R)-
    • DTXSID701045583
    • AKOS040750203
    • Cholest-7-ene-3,4,6,11,22-pentol, 3,4,6-triacetate, (3beta,4beta,5alpha,6alpha,11alpha,22R)-
    • (1R,3aR,5S,5aS,6R,7S,9aR,9bR,10R,11aR)-6,7-bis(acetyloxy)-10-hydroxy-1-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-9a,11a-dimethyl-1H,2H,3H,3aH,5H,5aH,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-5-yl acetate
    • AGOSTEROL A
    • 213549-32-7
    • [(3S,4R,5S,6S,9R,10R,11R,13R,14R,17R)-4,6-diacetyloxy-11-hydroxy-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
    • CHEMBL82446
    • Q15410233
    • YTC6258TAR
    • UNII-YTC6258TAR
    • CHOLEST-7-ENE-3,4,6,11,22-PENTOL, 3,4,6-TRIACETATE, (3.BETA.,4.BETA.,5.ALPHA.,6.ALPHA.,11.ALPHA.,22R)-
    • Inchi: 1S/C33H52O8/c1-17(2)9-12-25(37)18(3)23-10-11-24-22-15-28(40-20(5)35)30-31(41-21(6)36)27(39-19(4)34)13-14-32(30,7)29(22)26(38)16-33(23,24)8/h15,17-18,23-31,37-38H,9-14,16H2,1-8H3/t18-,23+,24-,25+,26+,27-,28-,29+,30-,31-,32+,33+/m0/s1
    • InChI-Schlüssel: SUIRSZOPEPPNGJ-JGEDILIOSA-N
    • Lächelt: O[C@@H]1C[C@]2(C)[C@@H]([C@H](C)[C@@H](CCC(C)C)O)CC[C@H]2C2=C[C@@H]([C@H]3[C@H]([C@H](CC[C@]3(C)[C@H]21)OC(C)=O)OC(C)=O)OC(C)=O

Berechnete Eigenschaften

  • Genaue Masse: 576.36621861g/mol
  • Monoisotopenmasse: 576.36621861g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 8
  • Schwere Atomanzahl: 41
  • Anzahl drehbarer Bindungen: 11
  • Komplexität: 1040
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 12
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topologische Polaroberfläche: 119Ų

Experimentelle Eigenschaften

  • Farbe/Form: Solid powder

Cholest-7-ene-3,4,6,11,22-pentol, 3,4,6-triacetate, (3beta,4beta,5alpha,6alpha,11alpha,22R)- Sicherheitsinformationen

  • Signalwort:Warning
  • Lagerzustand:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

Cholest-7-ene-3,4,6,11,22-pentol, 3,4,6-triacetate, (3beta,4beta,5alpha,6alpha,11alpha,22R)- Verwandte Literatur

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